(Hydroxy-2-naphthalenylmethyl)phosphonic acid

Übersicht

Beschreibung

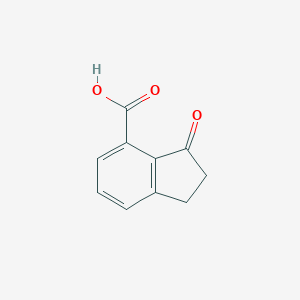

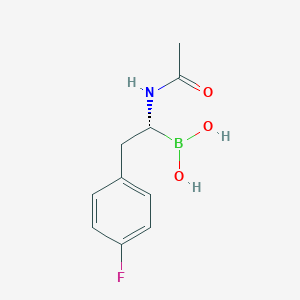

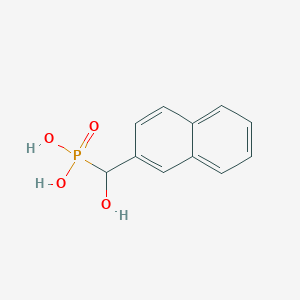

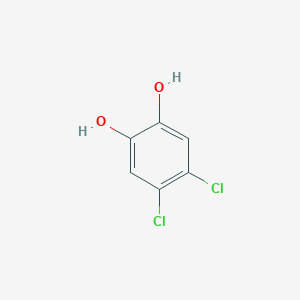

“(Hydroxy-2-naphthalenylmethyl)phosphonic acid” (HNMPA) is an insulin receptor tyrosine kinase inhibitor . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . The molecular weight of HNMPA is 238.18 Da .

Synthesis Analysis

The synthesis of phosphonic acids, including HNMPA, is a determinant question for numerous research projects . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular formula of HNMPA is C11H11O4P . The InChI code is 1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) .Chemical Reactions Analysis

Phosphonic acids, including HNMPA, have been found to extinguish fires mainly by chemical inhibition on H and OH radicals . The reaction of phosphonic acid with active radicals has been studied for its fire-extinguishing mechanism .Physical And Chemical Properties Analysis

HNMPA is a solid substance . It has a molecular weight of 238.18 Da . The recommended storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Insulin Receptor Tyrosine Kinase Inhibitor

HNMPA is known to inhibit insulin receptor tyrosine kinase (IRTK). It has been shown to inhibit IRTK autophosphorylation in CHO cells expressing the human receptor in a concentration- and time-dependent manner .

Inhibition of Insulin-Stimulated Glucose Oxidation

HNMPA has been reported to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes . This suggests that HNMPA could be used in research related to glucose metabolism and insulin resistance.

Prodrug Form of HNMPA

HNMPA-(AM)3 is a cell-permeable prodrug form of HNMPA . This means that it can pass through cell membranes and then be converted into HNMPA inside the cell. This property makes it useful in research where it is necessary to deliver HNMPA inside cells.

Inhibition of Receptor Serine and Tyrosine Phosphorylation

HNMPA is a tyrosine kinase inhibitor that blocks receptor serine and tyrosine phosphorylation . This property makes it useful in research related to signal transduction and cell communication.

No Effect on Protein Kinase C or Cyclic AMP-Dependent Protein Kinase Activities

Despite its inhibitory effects on tyrosine kinase, HNMPA does not affect protein kinase C or cyclic AMP-dependent protein kinase activities . This selective inhibition makes it a valuable tool in research where specific inhibition of tyrosine kinase is required without affecting other kinases.

Inhibition of 2-Deoxyglucose Uptake

HNMPA has been shown to inhibit 2-deoxyglucose uptake but does not affect insulin-stimulated thymidine uptake in CHO cells at concentrations up to 100 μM . This suggests that HNMPA could be used in research related to glucose transport and metabolism.

Wirkmechanismus

Target of Action

The primary target of HNMPA is the insulin receptor tyrosine kinase . This receptor plays a crucial role in the regulation of glucose homeostasis, a process that is disrupted in diabetes.

Mode of Action

HNMPA acts as an inhibitor of the insulin receptor tyrosine kinase . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . This means that it prevents the addition of phosphate groups to the serine and tyrosine residues of the insulin receptor, thereby inhibiting its activity.

Biochemical Pathways

By inhibiting the insulin receptor tyrosine kinase, HNMPA disrupts the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake and metabolism in cells. Disruption of this pathway can lead to insulin resistance, a key feature of type 2 diabetes.

Pharmacokinetics

HNMPA is membrane impermeable . This means that it cannot cross cell membranes and therefore must be delivered directly to the site of action. It is soluble in ethanol and DMSO , which can be used as solvents for administration.

Result of Action

The inhibition of the insulin receptor tyrosine kinase by HNMPA leads to a decrease in insulin signaling . This can result in reduced glucose uptake and metabolism in cells, contributing to the development of insulin resistance.

Action Environment

The efficacy and stability of HNMPA can be influenced by various environmental factors. For instance, its solubility in ethanol and DMSO suggests that the presence of these solvents can affect its bioavailability . Additionally, storage conditions can impact its stability, with recommendations for storage at -20°C under desiccating conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

CAS RN |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)